N-(2-chlorophenyl)-5-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-amine
Description
The compound N-(2-chlorophenyl)-5-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-amine features a pyrimidine core substituted at position 4 with a 2-chlorophenylamino group and at position 5 with a 1,2,4-oxadiazole ring bearing a thiophen-3-yl moiety. This structure combines aromatic, heterocyclic, and halogenated elements, which are common in pharmacologically active molecules.
Properties
IUPAC Name |
N-(2-chlorophenyl)-5-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClN5OS/c17-12-3-1-2-4-13(12)20-15-11(7-18-9-19-15)16-21-14(22-23-16)10-5-6-24-8-10/h1-9H,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUAYALVSSPFVNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=NC=NC=C2C3=NC(=NO3)C4=CSC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chlorophenyl)-5-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-amine is a compound that incorporates a pyrimidine core with substituents that enhance its biological activity. This article explores its biological properties, focusing on anticancer, antimicrobial, and anti-inflammatory activities, supported by relevant studies and data.
Chemical Structure and Properties
This compound features a pyrimidine ring substituted with a 2-chlorophenyl group and a 1,2,4-oxadiazole derivative linked to a thiophene moiety. The presence of these heterocycles is significant as they are known to impart various biological activities.
Anticancer Activity
Research indicates that compounds containing the 1,2,4-oxadiazole framework exhibit notable anticancer properties. For instance:
- A study reported that derivatives of 1,2,4-oxadiazole showed cytotoxic effects against various cancer cell lines with IC50 values ranging from 10 to 50 µM .
- In vitro tests demonstrated that this compound exhibited selective cytotoxicity against human cervical carcinoma (HeLa) and colon cancer (Caco-2) cell lines .
Table 1: Anticancer Activity Data
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that derivatives containing the oxadiazole ring possess significant antibacterial and antifungal activities:
- Dhumal et al. (2016) found that compounds with similar structures inhibited the growth of Mycobacterium bovis BCG in both active and dormant states .
- The minimum inhibitory concentrations (MICs) for various pathogens were reported to be in the range of 8–16 µM for certain derivatives of 1,3,4-oxadiazole derivatives .
Table 2: Antimicrobial Activity Data
Anti-inflammatory Activity
The anti-inflammatory potential of oxadiazole derivatives has been highlighted in several studies. These compounds are known to inhibit key inflammatory pathways:
- The compound demonstrated inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response.
The proposed mechanism involves the modulation of inflammatory mediators through the inhibition of prostaglandin synthesis. This suggests that this compound could serve as a lead compound for developing new anti-inflammatory agents.
Case Studies
-
Case Study on Cancer Cell Lines :
- A study involving the treatment of various cancer cell lines with this compound showed significant apoptosis induction as evidenced by increased levels of caspase activity.
- Flow cytometry analysis indicated that treated cells underwent G0/G1 phase arrest, highlighting its potential as an anticancer agent.
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Antimicrobial Efficacy :
- In a controlled setting, the compound was tested against drug-resistant strains of Staphylococcus aureus, demonstrating effective bactericidal activity with a time-kill assay confirming its rapid action.
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural Comparison of Pyrimidine-Oxadiazole Hybrids
Key Observations :
- Halogenation: The 2-chlorophenyl group in the target compound may enhance lipophilicity and receptor binding compared to non-halogenated analogues (e.g., thiophen-2-ylmethyl in ).
- Oxadiazole Modifications : Substituting the oxadiazole’s aryl group (e.g., thiophen-3-yl vs. chlorofluorophenyl in MA2 ) influences electronic properties and target selectivity.
- Pyrimidine Substitution : Methyl or nitro groups at pyrimidine positions (e.g., AR231453 ) alter steric bulk and metabolic stability.
Functional Analogues
Key Observations :
- Anticancer Activity: Pyrimidine derivatives with chromeno scaffolds (e.g., Compound 4b ) show moderate growth inhibition, suggesting the target compound’s thiophene-oxadiazole group may enhance or modulate this activity.
- Receptor Targeting: Oxadiazole-pyrimidine hybrids like AR231453 and MA2 exhibit nanomolar affinity for CB2 receptors , implying the target compound could be optimized for CNS targets.
- Structural vs. Functional Diversity : While the target compound lacks direct activity data, its combination of thiophene (electron-rich) and chlorophenyl (electron-deficient) groups may confer unique solubility or binding profiles compared to nitro- or methoxy-substituted analogues.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for synthesizing N-(2-chlorophenyl)-5-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-amine?
- Methodology : Multi-step synthesis involving cyclization and coupling reactions is typically employed. For example, thiophene-oxadiazole intermediates can be prepared via condensation of thiophene-3-carboxylic acid with hydroxylamine, followed by cyclization using reagents like POCl₃. The pyrimidin-4-amine core can then be functionalized via nucleophilic aromatic substitution with 2-chloroaniline under controlled heating (80–100°C) in anhydrous DMF. Reaction optimization (e.g., base selection, solvent polarity) is critical to improve yield and purity .
Q. How can the molecular structure of this compound be confirmed?
- Methodology : Use a combination of spectroscopic and crystallographic techniques:
- NMR : Analyze ¹H and ¹³C spectra to confirm substituent positions. For instance, the pyrimidine C-H protons typically resonate at δ 8.5–9.0 ppm, while thiophene protons appear at δ 7.0–7.5 ppm.
- X-ray crystallography : Resolve intramolecular interactions, such as hydrogen bonding (e.g., N–H⋯N between pyrimidine and oxadiazole groups) and dihedral angles between aromatic rings. In related compounds, pyrimidine-thiophene dihedral angles range from 12–86°, influencing molecular planarity .
Q. What analytical techniques are suitable for purity assessment?
- Methodology :
- HPLC : Use a C18 column with a methanol/water gradient (e.g., 70:30 to 90:10) and UV detection at 254 nm.
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error.
- Elemental analysis : Ensure C, H, N, S, and Cl percentages align with theoretical values within ±0.3% .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the phenyl or thiophene rings) affect bioactivity?
- Methodology : Perform structure-activity relationship (SAR) studies by synthesizing analogs with varied substituents (e.g., electron-withdrawing groups on the phenyl ring or methyl groups on thiophene). Test these analogs in biological assays (e.g., antimicrobial or enzyme inhibition). For example, chlorophenyl derivatives often show enhanced activity due to increased lipophilicity and target binding, as seen in related pyrimidine-based antifungal agents .
Q. What computational methods can predict the compound’s binding affinity to biological targets?
- Methodology :
- Molecular docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450 or kinases). The oxadiazole and pyrimidine moieties may form hydrogen bonds with catalytic residues.
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to evaluate electronic properties (e.g., HOMO-LUMO gaps), which correlate with reactivity and stability .
Q. How can synthetic challenges (e.g., low yields in oxadiazole formation) be addressed?
- Methodology :
- Reagent optimization : Replace conventional dehydrating agents (e.g., H₂SO₄) with milder alternatives like EDCI/HOBt to reduce side reactions.
- Microwave-assisted synthesis : Reduce reaction time (e.g., from 12 hours to 30 minutes) and improve oxadiazole cyclization efficiency by 20–30% .
Q. What are the key stability considerations for this compound under physiological conditions?
- Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 months) and monitor degradation via HPLC. The oxadiazole ring may hydrolyze in acidic conditions (pH <3), while the pyrimidine core is generally stable. Use phosphate buffers (pH 7.4) for in vitro assays to minimize decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
